molecular formula C6H9NOS2 B14739116 3,5,5-Trimethyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 10574-71-7

3,5,5-Trimethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B14739116
CAS No.: 10574-71-7
M. Wt: 175.3 g/mol
InChI Key: HXAIJRJXPQZSQL-UHFFFAOYSA-N
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Description

3,5,5-Trimethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5-Trimethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of primary amines with carbon disulfide and dialkyl maleates. This three-component condensation reaction yields the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates . The structure of the product is confirmed through independent synthesis and spectroscopic techniques such as IR and NMR spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce thiols. Substitution reactions can result in the formation of various substituted thiazolidinone derivatives.

Scientific Research Applications

3,5,5-Trimethyl-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5,5-Trimethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the compound can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, affecting cellular redox balance and signaling pathways. These interactions contribute to the compound’s biological activities, including its antimicrobial and antitumor effects .

Comparison with Similar Compounds

3,5,5-Trimethyl-2-sulfanylidene-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activities. The trimethyl groups provide steric hindrance and electronic effects that can modulate the compound’s interactions with molecular targets.

Properties

CAS No.

10574-71-7

Molecular Formula

C6H9NOS2

Molecular Weight

175.3 g/mol

IUPAC Name

3,5,5-trimethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C6H9NOS2/c1-6(2)4(8)7(3)5(9)10-6/h1-3H3

InChI Key

HXAIJRJXPQZSQL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=S)S1)C)C

Origin of Product

United States

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